molecular formula C10H11FO2 B8358339 3-(3-Fluoropropoxy)benzaldehyde

3-(3-Fluoropropoxy)benzaldehyde

Cat. No.: B8358339
M. Wt: 182.19 g/mol
InChI Key: VHDJPLLXCUHWGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Fluoropropoxy)benzaldehyde is a fluorinated benzaldehyde derivative characterized by a benzaldehyde core substituted with a 3-fluoropropoxy group at the meta position. The compound’s molecular formula is C₁₀H₁₁FO₂, with a molecular weight of 182.19 g/mol. The fluoropropoxy group introduces both lipophilic and electron-withdrawing properties, which can influence its reactivity and biological interactions.

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

3-(3-fluoropropoxy)benzaldehyde

InChI

InChI=1S/C10H11FO2/c11-5-2-6-13-10-4-1-3-9(7-10)8-12/h1,3-4,7-8H,2,5-6H2

InChI Key

VHDJPLLXCUHWGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCCF)C=O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Fluorine-containing substituents (e.g., 3-fluoropropoxy, trifluoromethyl) increase lipophilicity and metabolic stability compared to non-fluorinated analogs .

Antimicrobial and Antifungal Activity

  • Eurotium-derived benzaldehydes (e.g., flavoglaucin, auroglaucin ) exhibit broad-spectrum antimicrobial activity due to prenyl and aliphatic side chains. These substituents enhance membrane disruption in pathogens.

Antitumor and Anti-inflammatory Activity

  • 2-Hydroxy-5-methyl benzaldehyde (from Cyathea species) shows immunosuppressant and anti-inflammatory activity via PASS prediction .
  • Fluoropropoxy derivatives are hypothesized to improve blood-brain barrier penetration, making them candidates for neuroinflammatory targets, though direct evidence is lacking in the provided data.

Reactivity and Stability

  • Electron-withdrawing groups (e.g., trifluoromethyl , fluoropropoxy) reduce the electrophilicity of the aldehyde group, slowing nucleophilic addition reactions compared to electron-donating substituents.
  • Hydroxy-substituted benzaldehydes (e.g., ) are prone to oxidation, whereas fluorinated derivatives resist degradation under physiological conditions .

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